molecular formula C16H20N2O2 B7002627 N-[(1-cyanocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide

N-[(1-cyanocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide

Cat. No.: B7002627
M. Wt: 272.34 g/mol
InChI Key: QZRJBQKBYYFTND-UHFFFAOYSA-N
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Description

N-[(1-cyanocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide is a complex organic compound with a unique structure that combines a cyanocyclohexyl group with a hydroxy-methylbenzamide moiety

Properties

IUPAC Name

N-[(1-cyanocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-6-5-7-13(19)14(12)15(20)18-11-16(10-17)8-3-2-4-9-16/h5-7,19H,2-4,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRJBQKBYYFTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)NCC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyanocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide typically involves the reaction of 2-hydroxy-6-methylbenzoic acid with 1-cyanocyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyanocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of 2-keto-6-methylbenzamide

    Reduction: Formation of N-[(1-aminocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-[(1-cyanocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-cyanocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide
  • N-(1-cyanocyclohexyl)-N-methyl-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide

Uniqueness

N-[(1-cyanocyclohexyl)methyl]-2-hydroxy-6-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and nitrile groups provide versatile sites for chemical modification, making it a valuable compound for various applications.

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